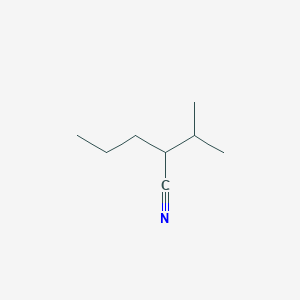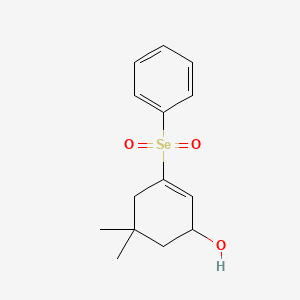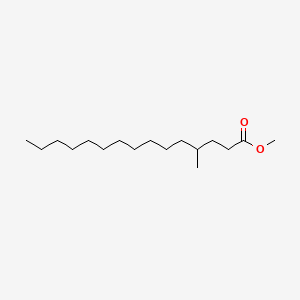![molecular formula C14H25N3O5 B14444999 N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline CAS No. 76399-92-3](/img/structure/B14444999.png)
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline is a synthetic compound with a complex structure It is composed of an amino acid derivative, L-alanyl, and a proline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups to prevent unwanted reactions. The protected amino acid derivatives are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction of the carboxyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein-protein interactions and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparación Con Compuestos Similares
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline can be compared with other similar compounds, such as:
N-[(1S)-5-Amino-1-carboxypentyl]carbamoyl-L-glutamic acid: This compound has a similar structure but includes a glutamic acid moiety instead of proline.
N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-glutamine: This compound features a glutamine moiety in place of proline.
The uniqueness of this compound lies in its specific combination of amino acid derivatives, which can confer distinct biological and chemical properties.
Propiedades
Número CAS |
76399-92-3 |
|---|---|
Fórmula molecular |
C14H25N3O5 |
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(1S)-5-amino-1-carboxypentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25N3O5/c1-9(16-10(13(19)20)5-2-3-7-15)12(18)17-8-4-6-11(17)14(21)22/h9-11,16H,2-8,15H2,1H3,(H,19,20)(H,21,22)/t9-,10-,11-/m0/s1 |
Clave InChI |
KYYLCUAQDURPPO-DCAQKATOSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCN)C(=O)O |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
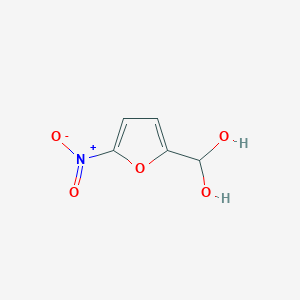
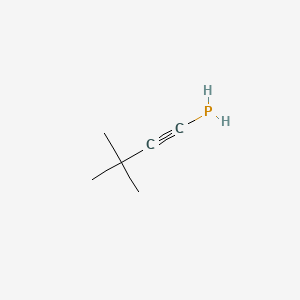
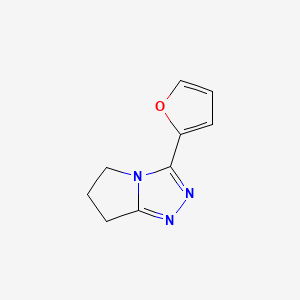
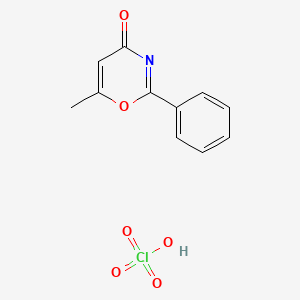


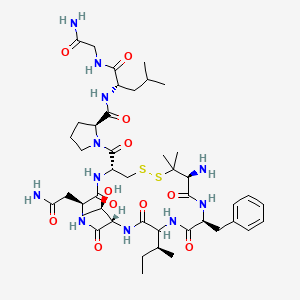
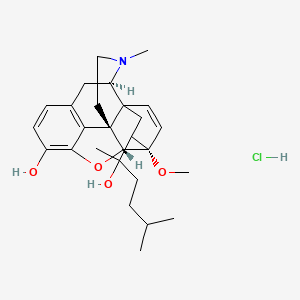
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)
